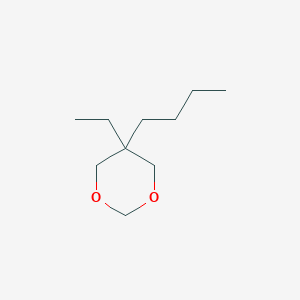
5-Butyl-5-ethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-5-ethyl-1,3-dioxane: is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of butyl and ethyl groups at the 5-position of the dioxane ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes, including 5-Butyl-5-ethyl-1,3-dioxane, can be synthesized from carbonyl compounds (such as aldehydes or ketones) and 1,3-diols (such as 1,3-propanediol) in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal through an acetalization process. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production of 1,3-dioxanes often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-5-ethyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes with various functional groups.
Scientific Research Applications
Chemistry: 5-Butyl-5-ethyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability against nucleophiles and bases makes it an ideal candidate for protecting sensitive functional groups during complex synthetic procedures .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers and resins. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Butyl-5-ethyl-1,3-dioxane primarily involves its ability to form stable cyclic acetals. This stability is due to the resonance stabilization of the dioxane ring and the electron-donating effects of the butyl and ethyl groups. The compound can act as a protecting group by forming a stable acetal with carbonyl compounds, preventing unwanted reactions during synthetic procedures .
Comparison with Similar Compounds
5,5-Dimethyl-1,3-dioxane: Similar in structure but with methyl groups instead of butyl and ethyl groups.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
Uniqueness: 5-Butyl-5-ethyl-1,3-dioxane is unique due to the presence of the butyl and ethyl groups, which provide additional steric hindrance and electronic effects. These groups can influence the compound’s reactivity and stability, making it distinct from other 1,3-dioxanes .
Properties
CAS No. |
61920-22-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-butyl-5-ethyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-10(4-2)7-11-9-12-8-10/h3-9H2,1-2H3 |
InChI Key |
FGWHNGDOJHDLEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COCOC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















